Dimethyl isopropylmalonate
Overview
Description
Dimethyl isopropylmalonate is a chemical compound that is of interest in various fields of chemistry, particularly in the study of transition metal-catalyzed reactions and crystallography. It is related to compounds that have been investigated for their potential in cycloisomerization reactions, as well as for their structural properties when bound to metals or as part of larger molecular systems.
Synthesis Analysis
The synthesis of dimethyl isopropylmalonate-related compounds has been explored in several studies. For instance, isotopically labeled dimethyl diallylmalonates have been synthesized to facilitate the study of transition metal-catalyzed cycloisomerization reactions. These labeled compounds are synthesized using methods such as reduction of propargyl functionality with Schwartz reagent and Pd-catalyzed allylic alkylation, allowing for selective labeling strategies . Additionally, the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex has been investigated, revealing insights into the mechanism of the reaction and the formation of various cyclopentene and carbocycle products .
Molecular Structure Analysis
The molecular structure of compounds related to dimethyl isopropylmalonate has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a trans-platinum compound with dimethylamine and isopropylamine ligands has been reported, providing insights into its DNA binding properties and biological activity . Similarly, the structure of dimeric N-isopropylhydroxamic acids has been elucidated, showing the presence of trans planar hydroxamate groups and strong intermolecular hydrogen bonds .
Chemical Reactions Analysis
Dimethyl isopropylmalonate and its derivatives participate in various chemical reactions. The cycloisomerization of dimethyl diallylmalonate has been extensively studied, revealing the formation of different cyclopentene isomers and the identification of the catalyst resting state . Moreover, the reductive cyclization of dimethyl diallylmalonate catalyzed by palladium-bisoxazoline complexes in the presence of silane and water has been explored, leading to the formation of trans-dimethyl-3,4-dimethylcyclopentane-1,1-dicarboxylate and dimethyl dipropylmalonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl isopropylmalonate-related compounds have been characterized in several studies. For instance, the crystal structure of dimethylmalonic acid has been determined, revealing the presence of spirals of doubly hydrogen-bonded molecules . Additionally, the molecular and crystal structures of E- and Z-isomers of a compound containing a furan ring and succinic anhydride portion have been examined, showing a twisting between these two parts of the molecule . Interionic C-H···O hydrogen bonds have also been observed in the crystal structure of a diisopropyl dimethylimidazolium salt .
Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Manufacturing
- Dimethyl isopropylmalonate can be used in the synthesis of various pharmaceuticals .
- The methods of application or experimental procedures can vary widely depending on the specific synthesis process. For example, one synthesis method involves the reaction of Dimethyl isopropylmalonate with other reagents .
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Large Scale Synthesis of Half-Esters of Malonic Acid
- Dimethyl isopropylmalonate can be used in the large-scale synthesis of half-esters of malonic acid .
- The methods of application or experimental procedures involve the selective monohydrolysis of symmetric diesters . The optimal conditions with regard to the type of base, equivalent, co-solvents, and the reaction time have been examined for large-scale reactions .
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Manufacturing Processes
- Dimethyl isopropylmalonate is often used in various manufacturing processes .
- The methods of application or experimental procedures can vary widely depending on the specific process. For example, one method involves the reaction of Dimethyl isopropylmalonate with other reagents .
- The outcomes of these processes can also vary, but the goal is typically to produce a desired product or material .
Safety And Hazards
properties
IUPAC Name |
dimethyl 2-propan-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)6(7(9)11-3)8(10)12-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNFMZHHKRLLNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342613 | |
Record name | Dimethyl isopropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl isopropylmalonate | |
CAS RN |
51122-91-9 | |
Record name | Dimethyl isopropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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